Deuterated Crosslinker BS2G-d4

Crosslinking Mass Spectrometry Protein-Protein Interaction Mapping Quantitative Proteomics

Deuterated Crosslinker BS2G-d4 (Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4, disodium salt; CAS 910292-86-3; MW 534.37) is the heavy isotopomer of the homobifunctional, amine-reactive crosslinker BS2G. It carries four deuterium atoms at the 2,2,4,4 positions of its glutarate spacer, producing a defined +4 Da mass shift relative to the non-deuterated BS2G-d0 (MW 530.35).

Molecular Formula C13H12N2Na2O14S2
Molecular Weight 534.4 g/mol
Cat. No. B13720154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterated Crosslinker BS2G-d4
Molecular FormulaC13H12N2Na2O14S2
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;;
InChIKeyJINCQYPCQMBZSX-SNSYAXNKSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BS2G-d4 Deuterated Crosslinker – Isotopically Labeled Bis(Sulfosuccinimidyl) Glutarate-d4 for Quantitative Crosslinking Mass Spectrometry


Deuterated Crosslinker BS2G-d4 (Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4, disodium salt; CAS 910292-86-3; MW 534.37) is the heavy isotopomer of the homobifunctional, amine-reactive crosslinker BS2G. It carries four deuterium atoms at the 2,2,4,4 positions of its glutarate spacer, producing a defined +4 Da mass shift relative to the non-deuterated BS2G-d0 (MW 530.35) [1]. The compound features sulfo-NHS ester reactive groups at both termini, reacting with primary amines (lysine side chains and protein N-termini) at pH 7–9 to form stable, non-cleavable amide bonds. It is water-soluble and cell-membrane-impermeable, with a short 5-atom (7.7 Å) spacer arm . Originally developed by Müller et al. (2001), the BS2G-d0/d4 isotopic pair was designed to enable confident mass spectrometric detection of crosslinked peptides through characteristic doublet patterns in MS spectra [1].

Why Generic Substitution of BS2G-d4 Fails – Spacer Length, Isotopic Labeling, and Membrane Permeability Are Non-Interchangeable


Crosslinkers within the NHS-ester class cannot be freely interchanged because spacer arm length, isotopic labeling status, and membrane permeability each determine which protein interfaces are captured and with what detection confidence. The 7.7 Å spacer of BS2G-d4 constrains crosslinks to residues within ~7.7 Å Cα–Cα distance, complementary to but not replaceable by the longer 11.4 Å spacer of BS3/DSS; systematic studies have shown that BS2G and BS3 generate substantially non-overlapping crosslink sets, with BS2G capturing 174 crosslinks versus 72 for BS3 in the NF1 dimer, demonstrating that the shorter spacer accesses distinct structural information [1][2]. The d0/d4 isotopic pair is essential for quantitative XL-MS workflows: without the characteristic +4 Da doublet signature, crosslinked peptides in complex digests are indistinguishable from background signals [3]. Furthermore, BS2G-d4 is membrane-impermeable, restricting labeling to cell-surface or extracellular proteins—a property not shared by membrane-permeable analogs such as DSS or DSG, which label intracellular compartments and yield different interactomes .

BS2G-d4 Quantitative Differentiation Evidence – Head-to-Head Comparisons Against Closest Analogs


Isotopic d0/d4 Mass Pair Enables +4 Da Diagnostic Doublet for Unambiguous Crosslinked Peptide Detection in Complex Digests

BS2G-d4, when applied as a 1:1 mixture with BS2G-d0, generates crosslinked peptide pairs that appear as characteristic doublets separated by 4 Da (or m/z 2 for doubly charged, m/z ~1.34 for triply charged species) in MS spectra. Müller et al. (2001) demonstrated that this d0/d4 isotope tag 'allowed a straightforward mass spectrometric detection of peptides carrying the linker even in complex enzymatic protein hydrolysates' [1]. In the Op18–tubulin system, the d0/d4 tag enabled assignment of crosslinked peptides 'with high confidence in MS and MS/MS spectra' even for 'doublets with very low intensity' [1]. The quantitative mass difference was experimentally confirmed in the α-Syn–Ssa1p crosslinking study: a triple-charged crosslinked peptide showed m/z 620.3333 (BS2G-d0) versus m/z 621.6749 (BS2G-d4), a difference of Δm/z = 1.3416 corresponding to exactly 4.02 Da mass difference [2]. By contrast, unlabeled crosslinkers provide no such diagnostic pattern, requiring reliance on computational prediction alone to distinguish true crosslinks from background [3].

Crosslinking Mass Spectrometry Protein-Protein Interaction Mapping Quantitative Proteomics

Shorter 7.7 Å Spacer Arm Captures Over Twice as Many Crosslinks as BS3 (11.4 Å) in the NF1 Dimer – Direct Quantitative Comparison

In a direct head-to-head comparison within the same NF1 dimer sample, crosslinking mass spectrometry identified 174 BS2G cross-links versus 72 BS3 cross-links—a 2.4-fold advantage for the shorter 7.7 Å spacer [1]. This finding demonstrates that for protein architectures with closely apposed lysine residues, the glutarate-based BS2G spacer captures substantially more distance constraints than the suberate-based BS3 spacer (11.4 Å). The BS2G-derived crosslinks mapped to allowable regions of the NF1 structural model and revealed interactions within flexible phosphor-regulatory regions that were invisible to cryo-EM [1]. Complementary data from the HOP2–MND1 heterodimer study showed that BS2G (7.7 Å) and DSS (11.4 Å) generated distinct, non-redundant crosslink sets, with BS2G crosslinks (green lines) capturing unique inter-domain contacts not observed with DSS (gray lines) [2]. In the α1 subunit of the integrin αIIbβ3 system, BS2G identified 3 intramolecular crosslinks while BS3 identified 13, illustrating that the two spacer lengths provide structurally complementary—not redundant—information [3].

Structural Proteomics NF1 Protein Complex Crosslinker Spacer Length Comparison

Isotopic d0/d4 Doublet Enables 30 ppm Mass Accuracy Crosslink Assignment and Discrimination of Single-Residue Polymorphisms in Flavocytochrome b

Taylor et al. (2011) used BS2G-d0/d4 and BS3-d0/d4 isotopic pairs to characterize intramolecular crosslinks in the p22phox subunit of flavocytochrome b (Cyt b). The diagnostic d0/d4 mass patterns enabled assignment of an intramolecular crosslink between Lys71 and Lys78 within p22phox residues 68–85 with 30 ppm mass accuracy under internal calibration [1]. The isotopically differentiated pairs further allowed discrimination between Tyr72 and His72 polymorphic variants: BS2G-d0 with His72 produced a theoretical mass of 2199.15 Da, while BS2G-d4 with His72 produced 2203.17 Da (Δ = 4.02 Da); BS2G-d0 with Tyr72 produced 2225.15 Da and BS2G-d4 with Tyr72 produced 2229.18 Da [1]. Without the d0/d4 isotopic tag, 'increased confidence in the assignment of the crosslinks' would not have been achievable, as the authors explicitly noted that 'the diagnostic mass patterns resulting from the isotopically-differentiated crosslinking reagent pairs' were critical to crosslink validation [1]. In contrast, unlabeled BS2G would produce only single peaks, making it impossible to distinguish crosslinker-modified peptides from unmodified peptides of similar mass.

MALDI-TOF Mass Spectrometry Crosslink Site Assignment Polymorphism Discrimination

Membrane Impermeability Enables Selective Cell Surface Protein Crosslinking – BS2G-d4 Excludes Intracellular Compartments Unlike DSS/DSG

BS2G-d4 is cell-membrane-impermeable due to its sulfonate groups on the NHS ester rings, which confer negative charge at physiological pH and prevent passive diffusion across lipid bilayers . This property restricts crosslinking exclusively to cell surface proteins and extracellular domains of transmembrane proteins. In contrast, DSS (disuccinimidyl suberate, 11.4 Å) and DSG (disuccinimidyl glutarate, 7.7 Å) lack sulfonate groups and freely penetrate cell membranes, crosslinking intracellular proteins as well as surface proteins [1]. In a direct application, BS2G-d0 was used to crosslink CD45RO ECD-GFP with sec49K on the surface of 293T cells, and the crosslinked complexes were confirmed by immunoblotting with anti-GFP and anti-49K antibodies, validating cell-surface-specific crosslinking at 7.7 Å distance constraint [2]. The membrane-impermeable nature of BS2G-d4 also makes it suitable for insulin receptor crosslinking studies on intact cells, where only extracellular receptor domains are labeled . A systematic study of the HOP2–MND1 complex intentionally paired BS2G (membrane-impermeable) with DSS (membrane-permeable) and EDC (zero-length) to obtain complementary spatial restraints from different cellular compartments [3].

Cell Surface Proteomics Membrane Protein Topology Exofacial Labeling

BS2G-d0/d4 Mass Pair Enables Quantitative Comparison of Wild-Type vs. Mutant Protein Interaction Sites – Identified a Disease-Relevant Crosslink Unique to Cataract-Causing αA-G98R Crystallin

Kannan et al. (2013) used the BS2G-d0/d4 isotopic pair to compare subunit–subunit interaction sites between wild-type αA-crystallin (αA-WT) and the cataract-causing mutant αA-G98R [1]. The d0/d4 doublet pattern in mass spectra enabled identification of crosslinker-containing peptides by their characteristic paired peak appearance, facilitating differentiation of genuine crosslinks from background [1]. Critically, the study identified a distinct intermolecular crosslink between K88 and K99 in the β5 strand of mutant αA-G98R crystallin 'that is not found in wild-type αA-crystallin' [1]. This differential detection was enabled solely by the isotope-labeled d0/d4 pair, which permitted confident assignment of crosslinked species in the complex peptide mixtures generated by in-solution tryptic digestion of crosslinked oligomeric complexes (800–1000 kDa) [1]. Without the d0/d4 isotopic signature, the low-abundance mutant-specific crosslink would have been indistinguishable from co-eluting non-crosslinked peptides. The study highlights that BS2G-d0/d4 is uniquely suited for comparative structural proteomics where quantitative or qualitative differences in crosslink patterns between biological states (WT vs. mutant, treated vs. untreated) are the primary readout.

Quantitative XL-MS Cataract Biology Mutant Protein Interactomics

Optimal Application Scenarios for BS2G-d4 Deuterated Crosslinker Based on Quantitative Differentiation Evidence


Quantitative Crosslinking Mass Spectrometry (qXL-MS) for Differential Protein Interaction Analysis

BS2G-d4, deployed as a 1:1 mixture with BS2G-d0, enables quantitative comparison of protein–protein interaction patterns between two biological states (e.g., wild-type vs. mutant, drug-treated vs. untreated, disease vs. healthy). The +4 Da mass shift produces diagnostic doublets in MS spectra, allowing relative quantification of crosslinked peptide abundances across conditions. This workflow was validated by Kannan et al. (2013), who used BS2G-d0/d4 to identify a mutant-specific K88–K99 crosslink in cataract-causing αA-G98R crystallin not present in wild-type protein [1]. The approach is directly applicable to any comparative structural proteomics study requiring confident discrimination of condition-specific protein interaction changes.

Cell Surface Protein Interaction Mapping and Receptor Topology Studies on Intact Cells

BS2G-d4 is membrane-impermeable, restricting covalent crosslinking to extracellular domains of plasma membrane proteins and cell surface interactors. This property makes it ideal for mapping receptor–ligand interaction interfaces, cell adhesion complex architecture, and exofacial protein topology on intact cells without contamination from intracellular crosslinks. The approach was demonstrated by crosslinking CD45RO ECD-GFP with sec49K on the surface of intact 293T cells using BS2G-d0 (7.7 Å), where surface-specific crosslinked complexes were confirmed by immunoblotting [2]. The deuterated BS2G-d4 variant extends this workflow to MS-based readout with isotopic confirmation.

Multi-Crosslinker Structural Proteomics with Complementary Spacer Lengths for Maximum Structural Coverage

BS2G-d4 (7.7 Å spacer) should be included alongside longer crosslinkers such as BS3-d0/d4 (11.4 Å) or DSS (11.4 Å) in multi-crosslinker structural proteomics workflows to maximize the number and diversity of distance constraints. The NF1 dimer study demonstrated that BS2G captured 174 crosslinks versus only 72 for BS3, a 2.4-fold advantage, with BS2G crosslinks mapping to flexible phosphor-regulatory regions invisible to cryo-EM [3]. Similarly, the HOP2–MND1 study showed that BS2G and DSS generated distinct, non-redundant crosslink sets that together provided more complete structural coverage than either reagent alone [4]. Procurement of BS2G-d4 as part of a crosslinker panel is the evidence-supported strategy for comprehensive structural characterization.

Low-Microgram Protein Structural Analysis as an Alternative to NMR and X-ray Crystallography

BS2G-d0/d4 crosslinking workflows require only microgram quantities of protein, compared to milligram amounts needed for NMR spectroscopy or X-ray crystallography, which additionally require specialized solvents or crystal formation . The Ihling et al. (2006) study demonstrated that isotope-labeled BS2G crosslinking combined with FTICR mass spectrometry could obtain structural data on a calmodulin–adenylyl cyclase 8 peptide complex 'within a few days' from limited protein quantities [5]. This makes BS2G-d4 particularly valuable for difficult-to-express proteins, intrinsically disordered proteins, transient complexes, and membrane proteins that resist crystallization, where traditional structural biology methods are impractical.

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